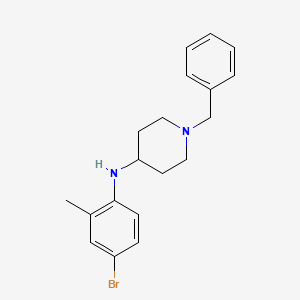
(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one is a synthetic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a unique structure with a brominated acenaphthylene moiety and an ethoxy-substituted benzothiophene ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of a bromine atom to the acenaphthylene ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Benzothiophene Ring: Cyclization of a suitable precursor to form the benzothiophene ring, often using sulfur-containing reagents.
Ethoxylation: Introduction of the ethoxy group through an etherification reaction using ethyl alcohol and an acid catalyst.
Condensation Reaction: Formation of the final compound through a condensation reaction between the brominated acenaphthylene and the ethoxy-substituted benzothiophene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy group or the benzothiophene ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: The bromine atom in the acenaphthylene moiety can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or DNA.
Medicine
The unique structure of this compound makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Industry
In industrial applications, it could be used in the development of new materials with specific properties, such as semiconductors or polymers.
作用機序
The mechanism by which (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one exerts its effects would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins. The pathways involved would be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-methoxy-1-benzothiophen-3-one: Similar structure with a methoxy group instead of an ethoxy group.
(2Z)-2-(5-chloro-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
The presence of the bromine atom and the ethoxy group in (2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one may confer unique chemical and biological properties, such as increased reactivity or specific interactions with biological targets.
特性
IUPAC Name |
(2Z)-2-(5-bromo-2-oxoacenaphthylen-1-ylidene)-6-ethoxy-1-benzothiophen-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrO3S/c1-2-26-11-6-7-13-17(10-11)27-22(21(13)25)19-14-5-3-4-12-16(23)9-8-15(18(12)14)20(19)24/h3-10H,2H2,1H3/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXNSPLXRFWLIQ-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=C3C4=CC=CC5=C(C=CC(=C54)C3=O)Br)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/3\C4=CC=CC5=C(C=CC(=C54)C3=O)Br)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
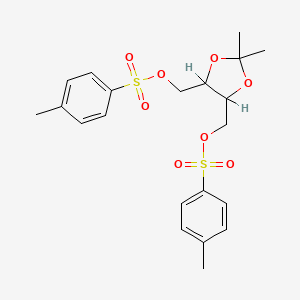
![6-Hexyl-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4992935.png)
![2-(2-chlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B4992940.png)
![4-allyl-2-methoxy-1-{2-[2-(4-methyl-2-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B4992944.png)
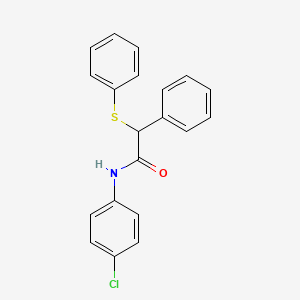
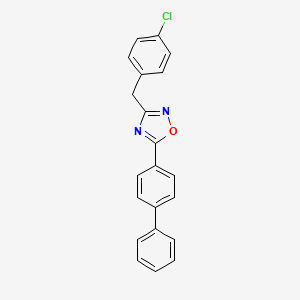
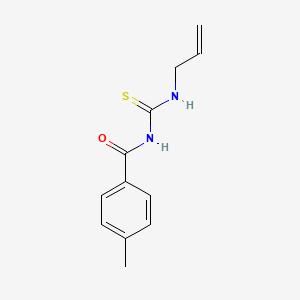
![methyl N-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}glycinate](/img/structure/B4992962.png)
![4-[10-Bromo-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]benzoic acid](/img/structure/B4992971.png)
![methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate](/img/structure/B4992979.png)
![ethyl 2-methyl-4-(2-nitrophenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4992985.png)
![2-chloro-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B4992990.png)
![6-(2-Bromophenyl)-3-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4993019.png)
